N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features both imidazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide typically involves the reaction of N-ethylpiperazine with 1-ethyl-2-(chloromethyl)imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. The piperazine ring can interact with various biological receptors, potentially modulating their activity. These interactions can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carboxamide
- N-ethyl-4-[(1-methylimidazol-2-yl)methyl]piperazine-1-carboxamide
- N-methyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide
Uniqueness
N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide is unique due to the presence of both ethyl groups on the imidazole and piperazine rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-3-14-13(19)18-9-7-16(8-10-18)11-12-15-5-6-17(12)4-2/h5-6H,3-4,7-11H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARBHUFUSWKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC=CN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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